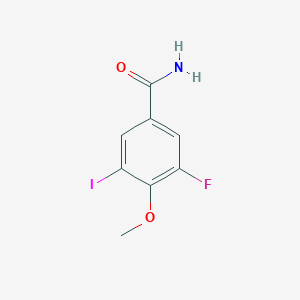

3-Fluoro-5-iodo-4-methoxybenzamide

Description

Significance of Halogenated Aromatic Scaffolds in Modern Chemical Research

Halogenated aromatic compounds, or haloarenes, are fundamental building blocks in the chemical industry and academic research. osaka-u.ac.jp The presence of halogen atoms on an aromatic ring dramatically influences the molecule's electronic properties and reactivity, providing numerous pathways for further chemical transformations.

Halogens play a crucial role in drug design by affecting a molecule's bioactivity, stability, and selectivity. nih.govoup.com The introduction of halogens can enhance the lipophilicity of a compound, which is its ability to dissolve in fats and lipids. tutorchase.com This property is critical as it affects how a drug is absorbed, distributed, metabolized, and excreted by the body. tutorchase.com By increasing lipophilicity, halogens can improve a drug's bioavailability. tutorchase.com

Furthermore, halogens can augment the binding affinity of a drug to its biological target. tutorchase.com This is partly due to their ability to form halogen bonds, a type of noncovalent interaction where the halogen atom acts as a Lewis acid. acs.org This interaction can help create more potent inhibitors for enzymes or receptors. tutorchase.com The incorporation of halogens can also lead to improved metabolic stability, increasing the shelf life of a drug and preventing its premature breakdown in the body. tutorchase.comnih.gov

Recent studies have even challenged the conventional assumption that halogenation inherently increases toxicity. For some aromatic scaffolds, iodine-substituted compounds have been found to exhibit the lowest toxicity among halogens, and polyhalogenation can have a stabilizing effect that reduces the formation of reactive metabolites. nih.govoup.com

Overview of Benzamide (B126) Derivatives as Synthetic Building Blocks

Benzamides are a class of organic compounds derived from benzoic acid and are ubiquitous in medicinal chemistry. researchgate.netontosight.ai The benzamide scaffold is a key structural motif found in numerous pharmaceutical agents and biologically active molecules. researchgate.netrsc.org It is estimated that a significant percentage of active pharmaceutical ingredients contain an amide scaffold due to its broad spectrum of activity. researchgate.net

These derivatives are valuable intermediates in organic synthesis because the amide bond is central to many biological processes. researchgate.net They serve as versatile starting materials for the synthesis of more complex molecules, including heterocyclic compounds like quinazolinones. orientjchem.org The reactivity of the benzamide can be tuned by the substituents on the aromatic ring, allowing for a wide range of chemical transformations. ontosight.ai For instance, they can be synthesized through various methods, including the hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives. researchgate.net

Structural Context of 3-Fluoro-5-iodo-4-methoxybenzamide within Fluorine and Iodine Chemistry

The structure of this compound is a confluence of several important functional groups in modern organic and medicinal chemistry. The strategic placement of fluorine, iodine, and a methoxy (B1213986) group on the benzamide core creates a unique chemical entity with specific properties.

Fluorine Chemistry: The introduction of a fluorine atom into a molecule can profoundly impact its properties. acs.org Fluorine is the most electronegative element, and its presence can alter the acidity (pKa), conformational preference, and metabolic pathways of a compound. nih.govacs.org In drug design, fluorine is often used to enhance metabolic stability and binding affinity. nih.gov The development of new synthetic methods has made the incorporation of fluorine into organic molecules safer and more efficient. chinesechemsoc.org

Iodine Chemistry: The iodine atom in the structure is also significant. Hypervalent iodine reagents are widely used in organic synthesis due to their mild reaction conditions and environmentally friendly nature. arkat-usa.org Iodine's large size and polarizability allow it to form strong halogen bonds, which are increasingly exploited in drug design and molecular recognition. acs.org Furthermore, radioisotopes of iodine are used in medical imaging and therapy, making iodinated compounds valuable as potential radiotracers. researchgate.net

The combination of these elements on a single benzamide scaffold results in a highly functionalized and versatile building block. The electron-withdrawing properties of the fluorine and iodine atoms, combined with the electron-donating effect of the methoxy group, create a distinct electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic steps, such as cross-coupling reactions.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2092608-87-0 |

| Molecular Formula | C8H7FINO2 |

| Molecular Weight | 295.05 g/mol |

| Boiling Point (Predicted) | 296.4±40.0 °C |

| Density (Predicted) | 1.862±0.06 g/cm³ |

| pKa (Predicted) | 15.23±0.50 |

This data is based on predicted values. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FINO2 |

|---|---|

Molecular Weight |

295.05 g/mol |

IUPAC Name |

3-fluoro-5-iodo-4-methoxybenzamide |

InChI |

InChI=1S/C8H7FINO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) |

InChI Key |

UZDINKCJMPUWHL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 5 Iodo 4 Methoxybenzamide and Its Analogues

Regioselective Functionalization Strategies

Regioselective functionalization is a cornerstone of modern organic synthesis, allowing for the specific modification of one particular position on a molecule, even in the presence of other potentially reactive sites. For the synthesis of polysubstituted benzamides, this control is paramount.

Directed C–H Bond Activation Approaches

Directed C–H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. rsc.orgsnnu.edu.cn This approach utilizes a directing group, which is a functional group already present on the substrate, to guide a transition metal catalyst to a specific C–H bond, typically in the ortho position. mdpi.comnih.gov This proximity-induced reactivity enables the selective formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov

The N-methoxybenzamide group (CONHOMe) has proven to be a versatile and effective directing group for various transition metal-catalyzed C–H functionalization reactions. mdpi.comresearchgate.netacs.org Its ability to coordinate with transition metals facilitates the activation of the ortho C–H bond, enabling a range of transformations. nih.govnih.gov This directing group is particularly advantageous as it is simple and can be readily introduced from corresponding carboxylic acids or their derivatives. rsc.orgmdpi.com The N-methoxy amide moiety has been successfully employed in reactions catalyzed by palladium, rhodium, and ruthenium. researchgate.netscispace.com

For instance, studies have shown the successful palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides, where the CONHOMe group directs the functionalization to generate ortho-alkoxylated products in moderate to good yields. acs.orgnih.gov This highlights the directing power of the N-methoxybenzamide group in selectively forming C-O bonds at the ortho position.

Transition metals, particularly rhodium (Rh) and palladium (Pd), are extensively used to catalyze regioselective arylation and annulation reactions directed by the N-methoxybenzamide group. researchgate.netscispace.com These reactions are fundamental in constructing the complex scaffold of molecules like 3-fluoro-5-iodo-4-methoxybenzamide and its analogues.

Rhodium-catalyzed reactions: Rhodium(III) catalysts have been shown to be effective in the C–H activation of N-methoxybenzamides for various transformations. rsc.orgrsc.org For example, Rh(III)-catalyzed reactions of N-methoxybenzamides with alkynes can lead to the synthesis of isoquinolones. scispace.com In some cases, the N-O bond of the N-methoxybenzamide can act as an internal oxidant, making the reaction more efficient and avoiding the need for external oxidizing agents. nih.gov Research has demonstrated the synthesis of 3-trifluoromethylindanones from N-methoxybenzamides via a Rh(III)-catalyzed C–H activation followed by a Claisen condensation. rsc.orgrsc.org Furthermore, Rh(III) catalysis has been used for the one-pot synthesis of phenanthridinones from N-methoxybenzamides and aryl boronic acids through a dual oxidative C-H bond coupling. consensus.app

Palladium-catalyzed reactions: Palladium catalysts are also widely used for C–H functionalization directed by N-methoxybenzamides. acs.orgrsc.orgnih.gov Palladium-catalyzed reactions have been developed for the synthesis of isoindolinones from N-methoxybenzamides and alkenes through an ortho sp2 C–H activation and intramolecular oxidative amidation. rsc.orgnih.govrsc.org The N-methoxybenzamide group has been instrumental in directing the arylation of sp3 C–H bonds and the lactamization of sp2 C–H bonds. rsc.org Additionally, palladium-catalyzed C–H activation has been used for the synthesis of phenanthridinones from N-methoxybenzamides and aryl iodides. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions with N-Methoxybenzamide Directing Group

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ | N-methoxybenzamide, Alcohols | ortho-Alkoxylated benzamides | acs.orgnih.gov |

| [RhCp*Cl₂]₂ | N-methoxybenzamide, Alkynes | Isoquinolones | scispace.com |

| Pd(OAc)₂ | N-methoxybenzamide, Alkenes | Isoindolinones | rsc.orgnih.govrsc.org |

| [RhCp*Cl₂]₂ | N-methoxybenzamide, Aryl boronic acids | Phenanthridinones | consensus.app |

| Rh(III) | N-methoxybenzamide, β-trifluoromethyl-α,β-unsaturated ketones | 3-Trifluoromethylindanones | rsc.orgrsc.org |

Electrophilic Halogenation Protocols

The introduction of halogen atoms, specifically iodine and fluorine, onto the benzamide (B126) core is a critical step in the synthesis of this compound. Electrophilic halogenation provides a direct route to install these functionalities.

Site-selective iodination is crucial for introducing an iodine atom at a specific position on the aromatic ring. N-Iodosuccinimide (NIS) is a widely used and effective reagent for the electrophilic iodination of a variety of aromatic compounds, including those with electron-donating groups like methoxy (B1213986) and amide functionalities. nih.govsioc-journal.cnorganic-chemistry.org The reactivity of NIS can be modulated by the use of catalysts or acidic promoters. organic-chemistry.org

For instance, the combination of NIS with a catalytic amount of trifluoroacetic acid allows for the mild and regioselective iodination of methoxy-substituted aromatic compounds with excellent yields and short reaction times. The reaction is typically para-directed to the activating group. In cases where the para position is blocked, ortho-iodination occurs. More recently, iridium has been used as a catalyst with NIS for the selective ortho C–H iodination of benzamides and Weinreb amides. rsc.org Silver(I) triflimide has also been shown to catalyze the NIS-mediated iodination of a range of anisole, aniline, and phenol (B47542) derivatives. acs.org

Introducing a fluorine atom onto an aromatic ring can significantly alter the molecule's properties, and electrophilic fluorination is a direct method to achieve this. juniperpublishers.com A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being particularly popular due to their stability and ease of handling compared to reagents like fluorine gas. alfa-chemistry.comrsc.orgresearchgate.net

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). alfa-chemistry.comrsc.orgnumberanalytics.com These reagents can fluorinate electron-rich aromatic and heteroaromatic compounds. alfa-chemistry.comchinesechemsoc.org The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield. numberanalytics.com For example, Selectfluor™ in the presence of trifluoromethanesulfonic acid has been shown to be a very effective system for the direct electrophilic fluorination of a wide variety of aromatic compounds under mild conditions. worldscientific.com NFSI is another stable and versatile reagent used for the fluorination of aromatic hydrocarbons and amides. alfa-chemistry.comrsc.org The development of these reagents has been critical for the synthesis of complex fluorinated molecules, including those with pharmaceutical applications. juniperpublishers.com

Table 2: Common Electrophilic Halogenation Reagents and Their Applications

| Reagent | Halogen Source | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Iodine | Electron-rich aromatics (phenols, anilines, anisoles) | Mild, can be activated by acids or metal catalysts | nih.govorganic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | Fluorine | Aromatic hydrocarbons, amides, olefins | Stable, soluble in various organic solvents | alfa-chemistry.comrsc.org |

| Selectfluor® (F-TEDA-BF₄) | Fluorine | Electron-rich aromatics, dicarbonyl compounds, enamines | Stable, high thermal stability, low toxicity | alfa-chemistry.comworldscientific.com |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds, allowing for the modular assembly of complex aromatic and heteroaromatic systems from halo-substituted precursors. The distinct reactivities of the C-I and C-F bonds in substrates like this compound allow for selective and sequential functionalization.

Suzuki–Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Linkages

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a premier method for constructing biaryl and heteroaryl-aryl scaffolds under relatively mild conditions. acs.org The significant difference in the bond dissociation energies of the C-I and C-F bonds allows for highly selective coupling at the iodine-bearing position of polyhalogenated substrates.

In the context of this compound, the C-I bond is the primary site for oxidative addition to a Pd(0) catalyst, leaving the more robust C-F bond intact for potential subsequent transformations. This chemoselectivity is crucial for the stepwise synthesis of complex molecules. Research on dihalogenated N-heteroarenes has shown that site selectivity can be controlled by the choice of catalyst and ligands, although the inherent reactivity difference between halogens (I > Br > Cl > F) is the dominant factor. acs.org For instance, the coupling of unprotected ortho-bromoanilines with a variety of boronic esters has been achieved with high efficiency using specialized palladium catalysts like CataXCium A Pd G3, demonstrating the tolerance of the amide group to these reaction conditions. acs.org Similarly, the coupling of halogenated aminopyrazoles highlights that bromo and chloro derivatives can be superior to iodo-analogs in certain contexts to avoid dehalogenation side reactions, a consideration when designing multi-step syntheses. umn.edu

The synthesis of biaryl compounds from aryl fluorosulfonates, which are surrogates for aryl halides, has been accomplished with excellent yields using well-defined N-heterocyclic carbene (NHC)-Pd(II) catalysts, showcasing the power of modern catalyst systems to activate even challenging C–O bonds. nih.gov This underscores the vast potential for coupling reactions on variously functionalized aromatic rings.

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Substrates

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Yield | Reference |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 / K₂CO₃ | Ortho-benzylaniline | High | acs.org |

| 4-Halogenated aminopyrazole | Arylboronic acid | XPhos Pd G2 / K₂CO₃ | 4-Arylaminopyrazole | Excellent | umn.edu |

| Aryl fluorosulfonate | Phenylboronic acid | [Pd(IPr)Cl₂]₂ / K₃PO₄ | Biaryl | Excellent | nih.gov |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr | 4-Aryl-2-chloropyridine | High | acs.org |

This table is illustrative and based on findings from the cited literature for similar substrate classes.

Other Palladium-Catalyzed Coupling Reactions in Fluorinated and Iodinated Substrates

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods provide versatile pathways for C-C bond formation on halogenated benzamide scaffolds.

The Sonogashira coupling , which joins a terminal alkyne with an aryl halide, is highly effective for installing alkynyl groups. The high reactivity of the C-I bond in a substrate like this compound makes it an ideal site for this transformation. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Studies on 2-iodo-N-(4-methoxyphenyl)benzamide confirm its utility as a key intermediate in Sonogashira couplings. nih.gov An "inverse Sonogashira" approach, where a 4-(iodoethynyl)-benzamide is coupled with boronic acids, has also been developed, expanding the synthetic toolkit. beilstein-journals.org

The Mizoroki-Heck reaction enables the arylation of alkenes. The reaction of aryl iodides with alkenes is a well-established process. nih.gov For example, the reaction of methyl 2-iodobenzoate (B1229623) with an allylic alcohol is a key step in the synthesis of the drug Singulair. nih.gov Recent advancements include the arylation of free allylamines with aryl iodides, demonstrating compatibility with unprotected amine functionalities. researchgate.net Palladium-catalyzed Heck reactions involving fluorinated substrates, such as the coupling of aryl halides with 3,3,3-trifluoropropene, are also well-documented, producing valuable fluorinated building blocks. rsc.org

These coupling reactions collectively offer a powerful strategy for the derivatization of this compound, enabling the selective introduction of aryl, heteroaryl, alkynyl, and alkenyl moieties at the 5-position.

Multi-Component and Cascade Reaction Sequences

To enhance synthetic efficiency, chemists are increasingly turning to multi-component and cascade reactions, which allow for the construction of complex molecules in a single operation, minimizing purification steps and resource consumption.

One-Pot Synthetic Routes to Polyfunctionalized Benzamide Derivatives

One-pot syntheses that combine several transformations are highly valuable for creating densely functionalized molecules from simple precursors. For instance, transition-metal-free multicomponent reactions involving arynes, isocyanides, and water have been developed to furnish benzamide derivatives under mild conditions. acs.orgumn.edunih.govorganic-chemistry.org This approach highlights the potential for generating substituted benzamides without relying on pre-halogenated starting materials.

Another strategy involves sequential palladium-catalyzed reactions. A one-pot, three-component reaction of amines with carbon monoxide and a Michael acceptor-containing aryl iodide can produce complex heterocyclic structures. beilstein-journals.org Similarly, the synthesis of 2-substituted benzo[b]furans has been achieved through a one-pot sequential Suzuki cross-coupling followed by a direct arylation and heterocyclization. mdpi.com These examples demonstrate the power of cascade catalysis to rapidly build molecular complexity around an aromatic core.

Table 2: Examples of One-Pot and Multicomponent Reactions for Benzamide Synthesis

| Reaction Type | Starting Materials | Key Reagents | Product | Reference |

| Multicomponent Reaction | Aryne precursor, Isocyanide, Water | CsF | Substituted Benzamide | acs.orgnih.gov |

| Cascade Carbonylation/Cyclization | Aryl Iodide, Amine, CO, Michael Acceptor | Pd Catalyst | γ-Lactam | beilstein-journals.org |

| Sequential Coupling/Cyclization | Phenol, Boronic Acid, Trichloroethylene | Pd Catalyst | 2-Aryl-benzofuran | mdpi.com |

This table provides representative examples of one-pot strategies leading to benzamide-related structures.

Annulation Reactions Involving Benzamide Moieties

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a powerful tool for synthesizing fused heterocyclic systems. The benzamide group can act as a directing group to facilitate C-H activation at the ortho position, enabling subsequent cyclization with a coupling partner.

Cobalt- and rhodium-catalyzed C-H activation/annulation of benzamides with alkynes or alkenes are prominent examples. nih.govnih.gov For instance, cobalt-catalyzed annulation of benzamides with fluorine-containing alkynes provides access to fluoroalkylated isoquinolinones. nih.gov This reaction proceeds even with ortho-halogenated benzamides, though C-Br and C-I bonds can sometimes compete with C-H activation. nih.gov Similarly, iridium-catalyzed [4+1] annulation of benzamides with cyclopropanols offers an efficient route to isoindolin-1-one (B1195906) derivatives. organic-chemistry.org Palladium-catalyzed annulation of N-substituted benzamides with researchgate.netfullerene has also been reported, proceeding through C-H activation to form fulleroisoquinolinones. acs.org

Electrophilic cyclization of 2-(1-alkynyl)benzamides, prepared via Sonogashira coupling, provides access to cyclic imidates, demonstrating a non-catalytic approach to annulation. nih.gov These diverse annulation strategies showcase the versatility of the benzamide moiety in constructing complex, fused ring systems relevant to pharmaceuticals and materials.

Stereoselective Synthetic Approaches in Halogenated Benzamides

The introduction of chirality into halogenated benzamides is of significant interest, as stereoisomers often exhibit distinct biological activities. Key strategies include the creation of atropisomers (axially chiral molecules) and the diastereoselective functionalization of prochiral substrates.

Atropisomerism arises from restricted rotation around a single bond, often due to steric hindrance from ortho substituents. The enantioselective synthesis of atropisomeric benzamides can be achieved through catalytic asymmetric reactions. For example, bifunctional organocatalysts have been used to mediate the enantioselective electrophilic bromination of 3-hydroxybenzamides, establishing axial chirality with moderate to good enantioselectivity. beilstein-journals.org Similarly, a simple tetrapeptide has been shown to catalyze the atropisomer-selective bromination of various benzamides. nih.govwikipedia.org The resulting brominated, axially chiral products can be further functionalized, for instance, through regioselective metal-halogen exchange and trapping with iodine, to generate more complex chiral structures. nih.govwikipedia.org

The use of chiral auxiliaries is another established method for controlling stereochemistry. nih.gov A chiral auxiliary is temporarily attached to the substrate to direct a subsequent reaction before being removed. While specific examples for this compound are not detailed, the principle is broadly applicable. For instance, chiral N-acylhydrazones derived from aldehydes and ketones can serve as effective radical acceptors in stereocontrolled C-C bond-forming reactions. snnu.edu.cn

Furthermore, rhodium-catalyzed C-H alkylation of benzamides with N-arylmaleimides has been shown to synergistically install both axial and central chirality with excellent diastereo- and enantioselectivity, demonstrating a sophisticated approach to creating multiple chiral elements in a single step.

Accessing Chiral Fluorinated and Iodinated Centers

The introduction of fluorine and iodine into a molecular scaffold, particularly in an asymmetric fashion to create chiral centers, is a formidable synthetic challenge. The distinct electronic properties and reactivity of these halogens necessitate specialized approaches.

Recent progress in catalysis has enabled the development of methods for asymmetric fluorination. Organocatalysis, particularly using chiral amines or phosphoric acids, has emerged as a powerful tool. For instance, enantioselective fluorination of enamides using a BINOL-derived phosphate (B84403) as a chiral anionic phase-transfer catalyst has been demonstrated to produce α-fluoroimines with high enantioselectivity. acs.org Similarly, chiral iodine catalysts have been employed for catalytic asymmetric nucleophilic fluorination, using BF3·Et2O as both a fluorine source and an activating reagent to yield chiral fluorinated oxazines with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >20:1 dr). nih.gov These methods often rely on the in-situ generation of chiral hypervalent iodine reagents that deliver the fluorine atom stereoselectively. nih.govnih.govacs.org

The creation of chiral centers containing iodine often involves iodo-functionalization reactions where the iodine atom directs a subsequent stereocontrolled transformation. A notable example is the iodoaminocyclization of 2-(1-alkynyl)benzamides. This process, mediated by n-butyllithium and an iodine source (I2 or ICl), achieves an exclusive N-cyclization to form (Z)-3-(1-iodoalkylidene)isoindolin-1-ones. researchgate.net While this specific reaction creates an exocyclic double bond with defined stereochemistry rather than a chiral carbon, the principle of using iodine to induce cyclization is a key strategy for building complexity in benzamide analogues.

The following table summarizes representative catalytic systems for asymmetric fluorination.

| Catalyst Type | Fluorine Source | Substrate Type | Product | Stereoselectivity |

| Chiral Iodine Catalyst | BF3·Et2O | Alkenes | Fluoro-oxazines | up to >99% ee, >20:1 dr nih.gov |

| Chiral Anionic Phase-Transfer Catalyst (BINOL-phosphate) | Selectfluor | Enamides | α-Fluoroimines | High enantioselectivity acs.org |

| Chiral Iodoarene / mCPBA / HF-pyridine | HF-pyridine | β-dicarbonyl compounds | α-fluorinated β-ketoester | 56% ee nih.gov |

Control of Stereochemistry in Olefination and Cyclization Processes

Beyond the introduction of single chiral centers, controlling the stereochemical outcome of reactions that build the carbon skeleton is crucial for synthesizing complex analogues. Olefination and cyclization reactions are fundamental transformations where stereocontrol is paramount.

Olefination Reactions: Stereoselective olefination of benzamides allows for the synthesis of vinyl and allyl benzamides with defined geometry. rsc.org Cobalt-catalyzed C-H olefination has been shown to be highly stereoselective, providing a direct route to arylated alkenes. rsc.org The Peterson olefination offers another pathway, where the use of α,α-bis(trimethylsilyl)toluenes as bench-stable reagents can react with N-aryl imine electrophiles to achieve high stereocontrol (up to 99:1 E/Z). unito.it This approach is particularly advantageous as it avoids the often poor stereoselectivity seen with traditional carbonyl electrophiles. unito.it

The table below highlights different catalytic systems for the stereoselective olefination of benzamide derivatives.

| Catalyst / Reagent | Reaction Type | Substrate | Product Stereochemistry |

| Cobalt Complex | C-H Olefination | Benzamides and unactivated alkenes | Highly stereoselective vinyl/allyl benzamides rsc.org |

| α,α-bis(trimethylsilyl)toluenes / KHMDS | Peterson Olefination | N-benzylideneanilines | High E/Z selectivity (up to 99:1) unito.it |

| Ruthenium(II) Complex | Oxidative Olefination | N-arylbenzamides | Switchable to access 3-oxoisoindolinyls acs.org |

Cyclization Processes: Stereocontrolled cyclization reactions of benzamide derivatives are essential for creating chiral heterocyclic systems, such as isoindolinones, which are common cores in biologically active molecules. Rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides with acrylates, using a chiral N-sulfinyl amide directing group, produces chiral 3-substituted isoindolinones with good diastereoselectivity. rsc.org The absolute configuration of the newly formed stereocenters can be determined, and the chiral auxiliary can be removed to yield enantiomerically pure products. rsc.org

Furthermore, electrophilic cyclization of 2-(1-alkynyl)benzamides can proceed in a regio- and stereoselective manner to yield cyclic imidates. nih.gov The control between N-cyclization and O-cyclization is a critical aspect of these reactions. BuLi-mediated iodoaminocyclization provides a powerful method for exclusive N-cyclization, leading to Z-configured isoindolinones. researchgate.net These methods demonstrate that the choice of catalyst, directing group, and reaction conditions can precisely dictate the stereochemical and regiochemical outcome of the cyclization. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations

Reaction Pathways Involving the Benzamide (B126) Moiety

The benzamide functional group is a cornerstone of the molecule's reactivity, offering pathways for both modification of the amide itself and for directing new bond formations on the aromatic ring.

The primary amide of 3-Fluoro-5-iodo-4-methoxybenzamide is a versatile functional group that can be converted into a variety of other functionalities. These transformations are fundamental in synthetic organic chemistry for creating structural diversity. Primary aromatic amides are recognized as important precursors for compounds in materials science, pharmaceuticals, and agrochemicals. sioc-journal.cn They can be readily transformed into other key functional groups such as nitriles, primary amines, and various heterocycles. sioc-journal.cn For instance, copper-catalyzed intramolecular O-arylation of related ortho-haloanilides demonstrates a pathway to form benzoxazoles, highlighting how the amide can participate in cyclization reactions. nih.gov

| Transformation | Reagents & Conditions | Product Type | General Reference |

|---|---|---|---|

| Dehydration | Dehydrating agents (e.g., P₂O₅, SOCl₂, Tf₂O) | Nitrile | sioc-journal.cn |

| Reduction | Strong reducing agents (e.g., LiAlH₄, BH₃) | Amine (benzylamine derivative) | sioc-journal.cn |

| Hofmann Rearrangement | Br₂ or NBS, NaOH(aq) | Amine (aniline derivative) | Generic Organic Chemistry Principle |

| Intramolecular Cyclization (with o-halide) | CuI, ligand (e.g., 1,10-phenanthroline), base | Heterocycle (e.g., Benzoxazole) | nih.gov |

In transition metal-catalyzed C–H functionalization, the amide group can serve as a directing group, guiding the catalyst to a specific C–H bond, typically at the ortho position. While strongly coordinating bidentate directing groups are common, the simple amide can function as a weakly coordinating group. rsc.org DFT calculations on Ni-catalyzed reactions of benzamides have shown that a "N–H deprotonation circumvented" mechanism can be operative. rsc.orgnih.gov In this mechanism, the retention of the N-H bond leads to a weak N···Ni σ-coordination. This weak and flexible coordination is advantageous as it can adapt to configurational changes during key steps like alkene insertion, avoiding the large structural distortion and energy penalty associated with more rigid metallacycles. rsc.org For this compound, the amide group could direct functionalization to the C-H bond at the C2 position, provided the competing reactivity of the C-I bond is controlled.

Influence of Halogen Substituents on Aromatic Reactivity

The fluorine and iodine atoms profoundly influence the electronic landscape of the aromatic ring, dictating its behavior in both electrophilic and nucleophilic substitution reactions.

Halogens attached to an aromatic ring exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) and mesomerically electron-donating (+M effect) through their lone pairs. For all halogens, the inductive effect deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). However, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.org

Fluorine: Due to the effective overlap between the carbon 2p and fluorine 2p orbitals, fluorine has a significant +M effect that partially counteracts its strong -I effect. masterorganicchemistry.com This results in strong directing of electrophiles to the para position. wikipedia.org

Iodine: The +M effect of iodine is weaker due to poor orbital overlap (C 2p, I 5p). Its -I effect is also weaker than fluorine's. It directs incoming electrophiles to both ortho and para positions. wikipedia.org

In this compound, the single available position for electrophilic substitution (C6) is ortho to the iodine and meta to the fluorine. The powerful ortho-, para-directing methoxy (B1213986) group at C4 strongly activates the C5 and C3 positions, which are already substituted. The remaining C6 position is ortho to the iodo group and meta to the fluoro and amide groups, making its activation complex and dependent on the specific electrophile and reaction conditions. Furthermore, the C-I bond itself can be "activated" using hypervalent iodine chemistry, where it can be oxidized to a higher valence state, facilitating reactions like amidation or perfluoroalkylation. nih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of fluorinated aromatic compounds, especially when the ring is activated by electron-withdrawing groups. researchgate.netnih.gov This reaction proceeds through a negatively charged Meisenheimer intermediate, and the displacement of fluoride (B91410) is often highly chemoselective. researchgate.netdiva-portal.org While traditional SNAr is limited to electron-deficient arenes, newer photoredox-catalyzed methods can enable the fluorination of electron-rich arenes via a cation radical-accelerated mechanism (CRA-SNAr), reversing the typical polarity demand. nih.gov

Reaction Mechanisms of Transition Metal-Catalyzed Processes

The carbon-iodine bond is a key reactive site for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for many palladium-catalyzed reactions involves a catalytic cycle starting with the oxidative addition of a Pd(0) complex into the C-I bond. This is the rate-determining step in many cases and forms a Pd(II)-aryl intermediate. This intermediate then undergoes transmetalation (in Suzuki, Stille, etc., reactions) or migratory insertion (in Heck, Sonogashira reactions) followed by reductive elimination to regenerate the Pd(0) catalyst and yield the final product.

In addition to the C-I bond, C-H activation directed by the amide group offers an alternative route for functionalization. mdpi.com Rh(III)- and Co(III)-catalyzed reactions, for example, can proceed via a concerted metalation-deprotonation pathway involving the directing group, leading to the formation of a metallacyclic intermediate that then reacts with a coupling partner. mdpi.comnih.gov

| Reaction Type | Catalyst System (Example) | Reactive Site | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-I | Oxidative Addition, Transmetalation, Reductive Elimination | Generic Cross-Coupling |

| Heck Alkenylation | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-I | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Generic Cross-Coupling |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-I | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Generic Cross-Coupling |

| C-H Alkenylation | [CpRhCl₂]₂, AgSbF₆ | C-H (ortho to amide) | C-H Activation/Metalation, Migratory Insertion, Reductive Elimination | mdpi.com |

| C-H Amidation | [CpCo(CO)I₂] | C-H (ortho to amide) | C-H Activation/Metalation, Reaction with Amide Source, Protonolysis | nih.gov |

The presence of multiple potential reactive sites in this compound—the C-I bond, the C-F bond, and the ortho C-H bond—necessitates careful selection of catalysts and reaction conditions to achieve selective functionalization.

C–H Activation Pathways in Benzamide Systems

The primary amide group in this compound serves as a powerful directing group, guiding transition metal catalysts to the ortho C-H bonds. This directed C-H activation is a cornerstone of modern synthetic methodology, enabling the construction of complex molecules with high regioselectivity. Various transition metals, including rhodium, palladium, nickel, and cobalt, are known to catalyze such transformations in benzamide systems. rsc.orgnih.govnih.govrsc.orgnih.govbath.ac.uk

The generally accepted mechanism commences with the coordination of the transition metal to the amide's carbonyl oxygen and the deprotonation of the N-H bond to form a metallacycle intermediate. nih.gov This is followed by the cleavage of a proximate C-H bond, typically the one at the C2 position, to form a five-membered rhodacycle or a related metallacyclic species. nih.govnih.gov The presence of substituents on the aromatic ring significantly influences the efficiency and selectivity of this process. In the case of this compound, the electron-withdrawing fluorine atom at the 3-position and the electron-donating methoxy group at the 4-position exert opposing electronic effects, which can modulate the acidity of the C-H bonds and the reactivity of the aromatic ring.

While C-H activation is the desired pathway, the presence of an iodo group at the 5-position introduces a potential competing pathway: C-I oxidative addition. Research on ortho-halogenated benzamides has shown that while o-chloro and o-bromo substituents often favor C-H activation, o-iodo benzamides can undergo C-I cleavage. nih.gov However, the C-H bond at the C6 position of this compound remains a viable site for activation, particularly with carefully chosen catalysts and reaction conditions. Iridium-catalyzed systems, for instance, have shown remarkable selectivity for the ortho-iodination of benzamides, highlighting the feasibility of activating C-H bonds even in the presence of other reactive sites. nih.gov

nih.govnih.gov| Catalyst Family | Typical Precursor | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Rhodium(III) | [Cp*RhCl2]2 | Forms stable rhodacycle intermediates; tolerant of various functional groups, including halides. | |

| Palladium(II) | Pd(OAc)2 | Versatile for various C-H functionalizations; can involve Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycles. |

Insertions and Reductive Elimination Steps

Following the formation of the key metallacycle intermediate via C-H activation, the subsequent steps in the catalytic cycle typically involve the insertion of an unsaturated coupling partner and a final reductive elimination step to furnish the product and regenerate the active catalyst. beilstein-journals.orgrsc.org

Insertion: Unsaturated molecules, most commonly alkynes and alkenes, can insert into the metal-carbon bond of the metallacycle. nih.govnih.gov This migratory insertion step leads to the formation of an expanded, typically seven-membered, metallacycle. nih.govacs.org For this compound, this would involve the reaction of the C-metalated intermediate with an alkyne, for example, to forge a new carbon-carbon bond and set the stage for the construction of a new ring system, such as an isoquinolone. The regioselectivity of this insertion can be influenced by the steric and electronic properties of both the benzamide substrate and the incoming alkyne. nih.gov

nih.govacs.org| Step | Description | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| Migratory Insertion | An unsaturated partner (e.g., alkyne, alkene) inserts into the metal-aryl bond of the initial metallacycle. | An expanded metallacycle (e.g., a seven-membered ring). | |

| Reductive Elimination | Formation of a new bond (e.g., C-C, C-N, C-O) from the metal center, releasing the final product. | The functionalized benzamide derivative and a reduced metal species. |

Halogen Bonding Interactions in Reactivity and Catalysis

A particularly intriguing aspect of this compound is the potential for its iodine atom to act as a halogen bond (XB) donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. beilstein-journals.org The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring that holds the halogen.

In this compound, the strongly electron-withdrawing fluorine atom at the meta position to the iodine significantly increases the positive electrostatic potential of the σ-hole on the iodine atom. This makes it a potent XB donor, capable of activating other molecules in a reaction mixture. This has been demonstrated in catalysis where iodo-pyridinium compounds, particularly those bearing fluorine substituents, have been shown to be effective halogen bond catalysts. acs.org

The ability of the iodine atom in this molecule to engage in halogen bonding opens up possibilities for its use not just as a substrate in cross-coupling reactions, but also as an organocatalyst. For instance, research on 2-iodo-N-isopropyl-5-methoxybenzamide, a structurally similar compound, has shown it to be a highly reactive and environmentally benign catalyst for alcohol oxidation. beilstein-journals.org This catalytic activity is predicated on the hypervalent nature of iodine and its ability to interact with substrates. The enhanced electrophilicity of the iodine in this compound suggests it could be an even more effective catalyst in similar transformations. Halogen bonding can play a crucial role in controlling reactivity and selectivity by pre-organizing substrates or stabilizing transition states. beilstein-journals.orgnih.gov

Applications As Precursors and Synthetic Intermediates in Advanced Chemical Synthesis

Building Block for Complex Polycyclic and Heterocyclic Systems

3-Fluoro-5-iodo-4-methoxybenzamide is a valuable building block in the synthesis of complex polycyclic and heterocyclic systems. The presence of both iodo and fluoro groups on the benzene (B151609) ring, along with the methoxy (B1213986) and benzamide (B126) functionalities, provides multiple reaction sites for chemists to elaborate upon. For instance, the iodo group is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions enable the fusion of the benzamide core with other cyclic or acyclic fragments, leading to the construction of intricate polycyclic and heterocyclic scaffolds.

Recent patent literature describes the use of related 3-fluoro-4-hydroxybenzamide-containing compounds in the synthesis of inhibitors and degraders for therapeutic applications. google.com The synthetic strategies often involve leveraging the reactivity of the halogenated benzene ring to build up more complex structures. Similarly, the versatility of benzamide derivatives in forming various heterocyclic compounds is well-documented. researchgate.net The strategic placement of the fluoro and iodo substituents on the this compound molecule offers regiochemical control during these synthetic transformations, making it a predictable and reliable building block for constructing diverse and complex molecular architectures.

Precursor Development for Radiolabeling Strategies

The dual halogenation of this compound makes it an exceptional precursor for the development of radiolabeled compounds, particularly for use in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Fluorine-18 Labeling Methodologies for Advanced Radiotracer Synthesis

The fluorine atom on the this compound core can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F). This process, known as radiofluorination, is a cornerstone of PET radiotracer development. nih.gov The presence of an activating group, often a nitro or trimethylammonium group, ortho or para to the fluorine, can facilitate nucleophilic aromatic substitution with [¹⁸F]fluoride. nih.gov While direct displacement of the stable ¹⁹F atom is challenging, synthetic strategies often involve introducing a suitable leaving group at the 3-position to enable efficient ¹⁸F-labeling.

Research has demonstrated the successful radiosynthesis of ¹⁸F-labeled benzamide analogues for imaging purposes. uio.noresearchgate.net For example, derivatives of this compound can be modified to create precursors for ¹⁸F-labeled radiotracers targeting specific biological entities like the sigma-2 receptor, which is overexpressed in many tumors. researchgate.netnih.gov The radiosynthesis of these tracers often involves a multi-step process where the non-radioactive fluoro-compound is first synthesized and characterized, followed by the development of a labeling protocol to introduce ¹⁸F. mdpi.com

Iodine-123 and Iodine-131 Labeling for Ligand Development

The iodine atom at the 5-position of this compound provides a site for the introduction of radioisotopes of iodine, such as Iodine-123 (¹²³I) for SPECT imaging and Iodine-131 (¹³¹I) for both imaging and targeted radiotherapy. aacrjournals.orgnih.gov Radioiodination is often achieved through electrophilic or nucleophilic substitution reactions on a suitable precursor, such as a trialkyltin or boronic acid derivative, at the position of the iodine.

A notable example is the development of [¹³¹I]MIP-1145, a radioiodinated benzamide derivative, for the targeted radiotherapy of metastatic melanoma. aacrjournals.orgnih.gov While the specific precursor for MIP-1145 is N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxy-benzamide, the underlying principle of using a benzamide scaffold for radioiodination is directly applicable to derivatives of this compound. nih.gov The synthesis of such radioiodinated ligands allows for the development of theranostic agents, which can be used for both diagnosis and therapy of diseases like melanoma. nih.govresearchgate.netmdpi.comnih.gov

Intermediate in the Synthesis of Functionalized Biaryl Compounds

The iodo-substituent on this compound makes it an excellent intermediate for the synthesis of functionalized biaryl compounds through various cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for this purpose.

For instance, a patent describes the synthesis of 3-Fluoro-3'-hydroxy-5-methoxy-[1,1'-biphenyl]-4-carbonitrile from 4-bromo-2-fluoro-6-methoxybenzonitrile (B1525762) and (3-hydroxyphenyl)boronic acid using a palladium catalyst. google.com This demonstrates the feasibility of using halogenated benzonitrile (B105546) derivatives, which are structurally related to this compound, in Suzuki couplings to form biaryl systems. The resulting biaryl compounds can serve as scaffolds for the development of new pharmaceutical agents and functional materials.

Role in the Generation of Chemically Diverse Compound Libraries

This compound is a valuable starting material for the generation of chemically diverse compound libraries, which are essential for high-throughput screening and drug discovery. The presence of multiple reactive sites on the molecule allows for the introduction of a wide variety of substituents and functional groups in a combinatorial fashion.

The benzamide moiety itself is a common feature in many biologically active compounds. researchgate.net By modifying the substituents on the aromatic ring and the amide nitrogen, a large number of analogues can be synthesized. For example, the iodo group can be functionalized through cross-coupling reactions, while the amide nitrogen can be alkylated or acylated. This approach allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the discovery of novel compounds with desired biological activities. The use of parallel synthesis techniques can further accelerate the generation of these compound libraries. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of polysubstituted aromatic compounds like 3-Fluoro-5-iodo-4-methoxybenzamide often requires multi-step procedures that can be inefficient. Future research should prioritize the development of novel catalytic systems to streamline its synthesis. Current methods for producing halogenated benzamides frequently rely on palladium- and copper-based catalysts. thieme-connect.comacs.orgchim.itnih.gov For instance, palladium-catalyzed annulation of ortho-halobenzamides has been shown to be effective in creating complex heterocyclic structures. nih.gov Similarly, copper-catalyzed cascade reactions offer a pathway to quinazolinone derivatives from 2-halobenzamides. chim.it

Future efforts could focus on creating catalysts that allow for a one-pot synthesis from readily available precursors. The development of dual-catalytic systems, which can simultaneously activate different positions on the aromatic ring, could significantly improve synthetic efficiency. Research into nickel-catalyzed annulations of 2-halobenzamides with alkynes suggests that alternative, cost-effective metals could be employed. acs.org The exploration of air-stable nickel complexes could lead to more practical and industrially scalable synthetic routes. acs.org

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Palladium-based | Cross-coupling reactions for C-C and C-N bond formation. | High efficiency and functional group tolerance. nih.gov |

| Copper-based | Tandem and cascade reactions for heterocyclic synthesis. | Cost-effective and versatile. thieme-connect.comchim.it |

| Nickel-based | Annulation reactions with alkynes. | Potential for air-stable catalysts and cost-effectiveness. acs.org |

| Dual-catalytic systems | One-pot synthesis from simple precursors. | Increased efficiency and reduced reaction steps. |

Exploration of Underutilized Reactivity Modes

The presence of both fluorine and iodine atoms on the aromatic ring of this compound offers a rich playground for exploring underutilized reactivity. The carbon-iodine bond is particularly amenable to a variety of transformations, including cross-coupling reactions and the formation of hypervalent iodine reagents. researchgate.net The reactivity of λ3-iodanes, for example, is a subject of ongoing investigation and could be harnessed for selective functional group transfer. researchgate.net

The fluorine atom, while generally considered less reactive in nucleophilic aromatic substitution compared to other halogens, significantly influences the electronic properties of the ring. Research into the electrophilic halogenation and the specific reactivity of fluoroaromatics is crucial. wikipedia.org The interplay between the electron-withdrawing nature of the fluorine and the potential for the iodine to act as a leaving group or a site for metalation has not been fully explored. Future studies could investigate selective activation of either the C-F or C-I bond, leading to regioselective modifications of the molecule.

| Reactivity Mode | Description | Potential Outcome |

| Hypervalent Iodine Chemistry | Formation of λ3-iodanes from the iodo-substituent. | Selective transfer of functional groups to other molecules. researchgate.net |

| Selective C-I Bond Activation | Utilizing the C-I bond for cross-coupling or metalation. | Introduction of new substituents at the 5-position. |

| Fluorine-directed Reactivity | Leveraging the electronic influence of the fluorine atom. | Modifying reactivity at adjacent positions on the aromatic ring. |

| Ortho-metalation | Directed metalation at the position ortho to the benzamide (B126) group. | Functionalization at the 2-position of the benzene (B151609) ring. |

Advanced Computational Approaches for Reaction Design

Computational chemistry offers powerful tools for predicting the reactivity and designing synthetic routes for complex molecules like this compound. nih.govnih.govmdpi.com Density functional theory (DFT) calculations can be employed to understand the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net Such studies can guide the selection of appropriate reagents and catalysts, minimizing trial-and-error in the laboratory.

Future research could utilize computational modeling to design novel reactions. For example, quantitative structure-activity relationship (QSAR) studies could establish relationships between the physicochemical properties of related benzamides and their reactivity. nih.govnih.gov This in silico approach can accelerate the discovery of new reactions and optimize existing ones. Computational tools can also be used to design novel benzodioxane-benzamide inhibitors, suggesting potential applications for derivatives of the target compound. mdpi.com

| Computational Method | Application in Research | Potential Impact |

| Density Functional Theory (DFT) | Predicting electronic properties and reaction mechanisms. researchgate.net | Rational design of synthetic routes and catalysts. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with reactivity. nih.govnih.gov | Accelerated discovery of new reactions and optimization. |

| Molecular Docking | Simulating the interaction with biological targets. | Guiding the design of derivatives with specific biological activities. researchgate.net |

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should focus on developing sustainable synthetic methods. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. worktribe.comnih.govworktribe.comazolifesciences.comresearchgate.net The synthesis of various benzamides has been successfully demonstrated using flow chemistry systems, often with integrated purification and in-line analysis. nih.gov

Applying flow chemistry to the synthesis of this compound could lead to a more efficient and environmentally friendly process. azolifesciences.com Furthermore, the exploration of biocatalytic methods for amide bond formation presents a promising avenue for sustainable synthesis. researchgate.netrsc.org The use of enzymes as catalysts can reduce the reliance on heavy metals and harsh reagents, aligning with the goals of green chemistry. rsc.org Research into safer-by-design approaches, where the toxicity and environmental impact of reagents and products are considered from the outset, will be crucial for the future development of this and other chemical compounds. rsc.org

| Synthetic Methodology | Key Features | Advantages for Synthesis |

| Flow Chemistry | Continuous processing in microreactors. nih.govresearchgate.net | Enhanced safety, scalability, and process control. worktribe.comazolifesciences.com |

| Biocatalysis | Use of enzymes for chemical transformations. researchgate.netrsc.org | Reduced environmental impact and use of hazardous materials. rsc.org |

| Green Chemistry Principles | Focus on waste reduction and use of renewable resources. | Development of more sustainable and economical synthetic routes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.